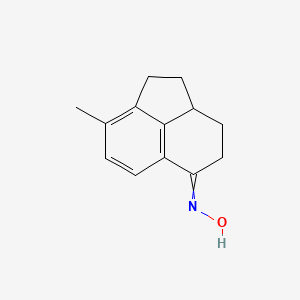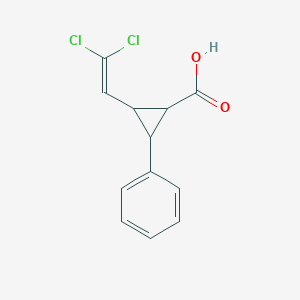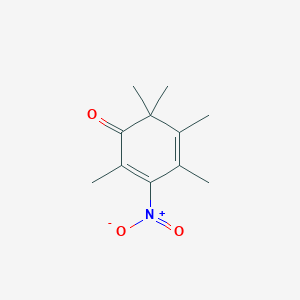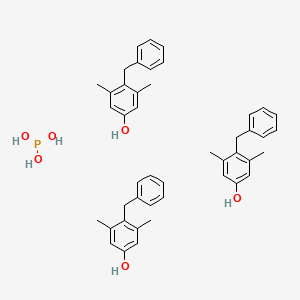![molecular formula C27H25NO5 B14512247 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate CAS No. 63565-79-7](/img/structure/B14512247.png)
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyanophenoxy group, a carbonyl group, and a hexyloxybenzoate moiety, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(hexyloxy)benzoic acid with 4-(4-cyanophenoxy)carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanophenoxy group, where nucleophiles like amines or thiols can replace the cyanide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate has diverse applications in scientific research:
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as high-performance coatings and adhesives.
Mécanisme D'action
The mechanism of action of 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The cyanophenoxy group plays a crucial role in its binding affinity and specificity, while the carbonyl and hexyloxybenzoate moieties contribute to its overall stability and solubility.
Comparaison Avec Des Composés Similaires
4-(Hexyloxy)benzoic acid: Shares the hexyloxybenzoate moiety but lacks the cyanophenoxy and carbonyl groups.
4-(4-Cyanophenoxy)benzoic acid: Contains the cyanophenoxy group but differs in the ester linkage.
Uniqueness: 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate is unique due to its combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
63565-79-7 |
|---|---|
Formule moléculaire |
C27H25NO5 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
[4-(4-cyanophenoxy)carbonylphenyl] 4-hexoxybenzoate |
InChI |
InChI=1S/C27H25NO5/c1-2-3-4-5-18-31-23-14-8-21(9-15-23)26(29)33-25-16-10-22(11-17-25)27(30)32-24-12-6-20(19-28)7-13-24/h6-17H,2-5,18H2,1H3 |
Clé InChI |
IMSWSDCYNJTUIM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)
![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)

![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)

![N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]](/img/structure/B14512199.png)
![S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14512204.png)



![1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14512262.png)
![1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14512273.png)
![3-Phenylpropyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14512279.png)

